molecular formula C8H12N2O B13179949 3-Amino-1-propyl-1,4-dihydropyridin-4-one

3-Amino-1-propyl-1,4-dihydropyridin-4-one

Cat. No.: B13179949
M. Wt: 152.19 g/mol
InChI Key: DEOQYUFJDBRZKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-propyl-1,4-dihydropyridin-4-one typically involves multi-component reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-propyl-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it to more saturated compounds.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution can introduce various functional groups at the amino position.

Scientific Research Applications

3-Amino-1-propyl-1,4-dihydropyridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-propyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include calcium signaling, given the known effects of 1,4-dihydropyridine derivatives on calcium channels .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with similar therapeutic uses.

    Felodipine: Used for its vasodilatory effects in cardiovascular diseases.

Uniqueness

3-Amino-1-propyl-1,4-dihydropyridin-4-one is unique due to its specific amino and propyl substitutions, which can confer different biological activities compared to other 1,4-dihydropyridine derivatives. These structural differences can affect its binding affinity and specificity for molecular targets, leading to distinct pharmacological profiles.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-amino-1-propylpyridin-4-one

InChI

InChI=1S/C8H12N2O/c1-2-4-10-5-3-8(11)7(9)6-10/h3,5-6H,2,4,9H2,1H3

InChI Key

DEOQYUFJDBRZKC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=O)C(=C1)N

Origin of Product

United States

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